3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid
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Overview
Description
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is a complex organic compound featuring a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzoimidazole core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the attachment of the propionic acid moiety via a thiol-ene reaction.
Preparation of Benzoimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid under reflux conditions.
Cyclization to Form Triazole Ring: The benzoimidazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Thiol-Ene Reaction: The final step involves the addition of a propionic acid derivative to the triazole ring through a thiol-ene reaction, typically using radical initiators like AIBN (azobisisobutyronitrile) under UV light.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including antifungal, antibacterial, and anticancer activities. The presence of the benzoimidazole and triazole rings is crucial for binding to biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The benzoimidazole and triazole rings can form hydrogen bonds and π-π interactions with enzymes and receptors, inhibiting their activity. This compound can also act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
Benzoimidazole derivatives: Known for their antifungal and anticancer properties.
Triazole derivatives: Widely used as antifungal agents and in materials science.
Thiol-containing compounds: Used in various chemical reactions due to their nucleophilicity.
Uniqueness
3-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid is unique due to the combination of the benzoimidazole and triazole rings with a thiol group. This structure provides a versatile platform for chemical modifications and enhances its potential in various applications, from medicinal chemistry to materials science.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
3-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c16-9(17)5-6-18-11-14-13-10-12-7-3-1-2-4-8(7)15(10)11/h1-4H,5-6H2,(H,12,13)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZAJPXIICNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=NN3)SCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601166708 |
Source
|
Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510764-58-6 |
Source
|
Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510764-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-(1H-1,2,4-triazolo[4,3-a]benzimidazol-3-ylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601166708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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